5-(trifluoromethyl)pyridine-2-sulfonyl Chloride
Overview
Description
5-(trifluoromethyl)pyridine-2-sulfonyl Chloride is a chemical compound with the molecular formula C6H3ClF3NO2S. It is a derivative of pyridine, featuring a trifluoromethyl group at the 5-position and a sulfonyl chloride group at the 2-position. This compound is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridine derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride may interact with certain enzymes, proteins, and other biomolecules in pests, affecting their biochemical reactions .
Cellular Effects
It is known that trifluoromethylpyridine derivatives, such as fluazinam, interfere with the biochemistry of respiration . This suggests that this compound may have similar effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that trifluoromethylpyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 277.7±40.0 °C at 760 mmHg and a melting point of 50-52ºC . This suggests that it may have certain stability and degradation characteristics over time in laboratory settings .
Dosage Effects in Animal Models
It is known that trifluoromethylpyridine derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that trifluoromethylpyridine derivatives can interact with certain enzymes or cofactors .
Transport and Distribution
It is known that trifluoromethylpyridine derivatives can interact with certain transporters or binding proteins .
Subcellular Localization
It is known that trifluoromethylpyridine derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride typically involves the reaction of 5-(trifluoromethyl)pyridine-2-thiol with chlorine gas in the presence of hydrochloric acid. The reaction proceeds as follows :
5-(trifluoromethyl)pyridine-2-thiol+Cl2→5-(trifluoromethyl)pyridine-2-sulfonyl Chloride
This reaction is carried out under controlled conditions to ensure the complete conversion of the thiol to the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as vapor-phase chlorination with transition metal-based catalysts .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)pyridine-2-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Transition metal catalysts are often employed in industrial processes to enhance reaction efficiency.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
5-(trifluoromethyl)pyridine-2-sulfonyl Chloride has a wide range of applications in scientific research:
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of drugs with potential therapeutic effects.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to form sulfonamide, sulfonate ester, and sulfonyl thiol derivatives .
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)pyridine-2-thiol: A precursor in the synthesis of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride.
2-chloro-5-(trifluoromethyl)pyridine: Another derivative used in the synthesis of agrochemicals.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group. This combination imparts distinct physicochemical properties, making it highly valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIFFPWOMKLYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471797 | |
Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174485-72-4 | |
Record name | 5-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174485-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridinesulfonyl chloride, 5-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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